(4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone
Description
The compound “(4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone” is a pyrazoline-based derivative featuring a 4,5-dihydro-1H-pyrazole core substituted with a tert-butylphenyl group at position 4, a methoxyphenyl group at position 5, and a phenyl group at position 3. This structure is synthesized via Claisen-Schmidt condensation followed by hydrazine cyclization and subsequent benzoylation, as outlined in studies targeting pyrazolyl methanones for dual antimicrobial and anti-inflammatory applications .
Properties
IUPAC Name |
(4-tert-butylphenyl)-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydropyrazol-2-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H28N2O2/c1-27(2,3)22-14-10-21(11-15-22)26(30)29-25(20-12-16-23(31-4)17-13-20)18-24(28-29)19-8-6-5-7-9-19/h5-17,25H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTOSTCGRIHHPRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone is a member of the pyrazolone class, which has garnered attention for its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The chemical formula of the compound is , with a molecular weight of 373.46 g/mol. Its structure features a pyrazolone ring substituted with a tert-butyl group and methoxyphenyl moieties, contributing to its lipophilicity and potential bioactivity.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antioxidant Properties: Molecular docking studies suggest that the compound possesses significant antioxidant capabilities, which may protect cells from oxidative stress .
- Anti-inflammatory Effects: The compound has shown promise in reducing inflammation markers, making it a candidate for treating inflammatory diseases .
- Antimicrobial Activity: Preliminary studies indicate potential effectiveness against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), suggesting its role as an antimicrobial agent .
The biological activities of the compound can be attributed to several mechanisms:
- Radical Scavenging: The presence of electron-donating groups enhances the compound's ability to neutralize free radicals.
- Inhibition of Pro-inflammatory Cytokines: The compound may modulate pathways associated with cytokine production, thereby reducing inflammation.
- Membrane Disruption in Bacteria: Its lipophilic nature allows it to integrate into bacterial membranes, leading to cell lysis.
Antioxidant and Anti-inflammatory Activities
A study utilizing density functional theory (DFT) highlighted the compound's ability to stabilize free radicals through electron donation. Molecular docking simulations further confirmed its interaction with key proteins involved in oxidative stress responses .
Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited minimum inhibitory concentrations (MIC) ranging from 4 to 16 µg/mL against various pathogens, including resistant strains of E. coli and C. difficile. This indicates significant potential as an antimicrobial agent.
Data Table: Biological Activities
Comparison with Similar Compounds
Key Observations :
- Electron Effects : Methoxy (target compound) and fluorine (fluoro analogs ) exhibit opposing electronic behaviors, influencing charge distribution and receptor binding.
- Bulkiness : The tert-butyl group in the target compound may sterically hinder interactions compared to smaller substituents like Cl or methyl .
- Hybrid Systems : Triazole-pyrazole hybrids introduce additional hydrogen-bonding sites, unlike the purely pyrazoline-based target compound.
Physicochemical Properties
Crystallographic and solubility data highlight critical differences:
Key Observations :
- Solubility : The hexyloxy derivative exhibits higher lipid solubility due to its long alkyl chain, whereas the target compound’s tert-butyl group balances lipophilicity and steric effects.
- Crystallography : Pyrazole derivatives with nitro groups show stronger π-π interactions, while dihydro-pyrazolines (e.g., target compound) adopt puckered conformations .
Key Observations :
- Dual Activity : The target compound’s methoxy and tert-butyl groups likely synergize to achieve balanced antimicrobial and anti-inflammatory effects .
- Fluorine vs. Methoxy : Fluorophenyl analogs show lower antimicrobial potency, possibly due to reduced electron-donating capacity.
- Role of Hybrid Systems : Triazole-containing derivatives exhibit moderate activity, suggesting heterocyclic appendages modulate target specificity.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (4-(tert-butyl)phenyl)(5-(4-methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl)methanone, and how can reaction yields be improved?
- Methodology : The compound can be synthesized via a Claisen-Schmidt condensation between a substituted chalcone derivative (e.g., (E)-3-(4-methoxyphenyl)-1-phenylprop-2-en-1-one) and a hydrazine derivative. Ethanol is a preferred solvent due to its ability to stabilize intermediates and enhance cyclization efficiency . Yields are improved by optimizing stoichiometry (1:1.2 molar ratio of chalcone to hydrazine), reflux duration (6–8 hours), and acid catalysis (e.g., glacial acetic acid, 2–5 mol%) .
Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing the compound’s structure?
- Methodology :
- X-ray crystallography : Resolves stereochemistry and confirms the dihydro-1H-pyrazole ring conformation (e.g., envelope or half-chair). Intermolecular interactions (C–H···π, van der Waals) can be quantified .
- NMR : NMR distinguishes diastereotopic protons in the 4,5-dihydropyrazole ring (δ 3.1–3.8 ppm for H4a/H4b and H5). NMR identifies carbonyl carbons (δ 165–170 ppm) .
- IR : Confirms the methanone carbonyl stretch (1680–1700 cm) and pyrazole ring vibrations (1520–1560 cm) .
Advanced Research Questions
Q. How do substituents (tert-butyl, methoxyphenyl) influence the compound’s pharmacological activity, and what computational tools validate these structure-activity relationships (SAR)?
- Methodology :
- The tert-butyl group enhances lipophilicity (logP ~4.2), improving blood-brain barrier penetration, while the 4-methoxyphenyl group modulates electron density for receptor binding. SAR can be tested via in vitro assays (e.g., kinase inhibition) .
- Docking studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or serotonin receptors). The methanone group often forms hydrogen bonds with catalytic residues .
- DFT calculations : B3LYP/6-31G(d) basis sets predict electrostatic potential maps, highlighting nucleophilic/electrophilic regions .
Q. What strategies resolve contradictions in reported crystallographic data for pyrazoline derivatives (e.g., bond length discrepancies)?
- Methodology :
- Compare multiple datasets (e.g., CIF files from Cambridge Structural Database). Discrepancies in C–C bond lengths (e.g., 1.48–1.52 Å for pyrazoline rings) may arise from temperature-dependent torsional strain (e.g., 100 K vs. 298 K measurements) .
- Validate using Hirshfeld surface analysis to quantify intermolecular contacts and thermal ellipsoid plots to assess atomic displacement .
Q. How does stereochemistry at the 4,5-dihydropyrazole ring affect biological activity, and what chiral resolution methods are applicable?
- Methodology :
- Diastereomer separation : Use chiral HPLC (Chiralpak IA column, hexane:isopropanol 85:15) or recrystallization in ethanol/water (70:30) .
- Biological assays : Compare IC values of enantiomers in target-specific assays (e.g., antiproliferative activity against MCF-7 cells) .
Q. What are the thermodynamic stability profiles of polymorphic forms, and how do crystal packing motifs influence stability?
- Methodology :
- DSC/TGA : Measure melting points (mp) and decomposition temperatures. Polymorphs with denser packing (e.g., orthorhombic vs. monoclinic) show higher mp (Δmp ~10–15°C) .
- Hirshfeld analysis : Quantify C–H···O and π-π interactions. For example, 4-methoxyphenyl groups often form C–H···O networks with adjacent carbonyls, enhancing lattice energy .
Key Research Gaps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
